molecular formula C12H19F3N2O3 B14083177 tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate CAS No. 1002359-96-7

tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

Cat. No.: B14083177
CAS No.: 1002359-96-7
M. Wt: 296.29 g/mol
InChI Key: ULGZYWKGIRXYNM-QMMMGPOBSA-N
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Description

1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- is a complex organic compound with a molecular formula of C16H23N5O3

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- involves several steps. One common synthetic route includes the reaction of 1-Piperidinecarboxylic acid with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

    ®-(-)-3-Piperidinecarboxylic acid: Known for its role as an inhibitor of γ-aminobutyric acid uptake.

    Pipecolinic acid: Used in peptide synthesis and as a replacement for proline in peptidomimetic syntheses.

    tert-butyl ®-3-(4-amino-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate:

The uniqueness of 1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- lies in its trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

1002359-96-7

Molecular Formula

C12H19F3N2O3

Molecular Weight

296.29 g/mol

IUPAC Name

tert-butyl (3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-5-8(7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18)/t8-/m0/s1

InChI Key

ULGZYWKGIRXYNM-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C(F)(F)F

Origin of Product

United States

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